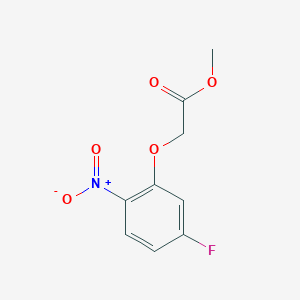

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Description

Molecular Identification and Basic Properties

Chemical Abstract Service Registry Number and International Union of Pure and Applied Chemistry Nomenclature

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is uniquely identified by Chemical Abstract Service registry number 116355-65-8, which serves as the definitive identifier for this compound in chemical databases and literature. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups. Alternative systematic names include acetic acid, 2-(5-fluoro-2-nitrophenoxy)-, methyl ester, which emphasizes the ester functionality and the phenoxy linkage. The nomenclature clearly indicates the presence of a methyl ester group connected through an acetate bridge to a phenoxy ring system bearing both fluoro and nitro substituents in specific positions.

Molecular Formula and Structural Representation

The molecular formula of this compound is established as C₉H₈FNO₅, indicating the presence of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)COc1cc(ccc1N+[O-])F, which provides a linear description of the molecular connectivity. The International Chemical Identifier representation is InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3, offering a standardized format for chemical structure representation. The compound features a benzene ring substituted with a nitro group at position 2 and a fluorine atom at position 5, connected through an oxygen atom to an acetate moiety that is esterified with methanol.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈FNO₅ | |

| Simplified Molecular Input Line Entry System | COC(=O)COc1cc(ccc1N+[O-])F | |

| International Chemical Identifier Key | ODNCCKAYVNDMJG-UHFFFAOYSA-N | |

| Molecular Weight | 229.16-229.17 g/mol |

Exact Mass and Molecular Weight Determination

The molecular weight of this compound has been consistently reported as 229.16 to 229.17 grams per mole across multiple commercial sources. This slight variation in reported values reflects differences in rounding precision and calculation methods used by different suppliers and databases. The exact mass calculation based on International Union of Pure and Applied Chemistry atomic masses would yield a precise value that accounts for the natural isotope abundances of constituent elements. The molecular weight determination is critical for accurate stoichiometric calculations in synthetic procedures and for mass spectrometric analysis. The relatively low molecular weight of this compound, combined with its multiple functional groups, makes it an attractive intermediate for further chemical transformations in medicinal chemistry applications.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Data

$$^1$$H Nuclear Magnetic Resonance Chemical Shifts and Splitting Patterns

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect the electronic environment of each hydrogen atom within the molecule. The aromatic region typically displays signals corresponding to the three aromatic protons on the substituted benzene ring, with chemical shifts influenced by the electron-withdrawing effects of both the nitro and fluorine substituents. The methylene protons of the acetate bridge appear as a singlet in the aliphatic region, reflecting their equivalent chemical environment and lack of coupling to adjacent protons. The methyl ester protons generate a characteristic singlet at approximately 3.7-3.8 parts per million, which is typical for methoxy groups attached to carbonyl carbons. The coupling patterns observed in the aromatic region provide valuable information about the substitution pattern and the relative positions of the functional groups on the benzene ring.

$$^{13}$$C Nuclear Magnetic Resonance Assignments and Substituent Effects

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of this compound, with each carbon environment producing distinct chemical shifts. The carbonyl carbon of the ester group typically appears in the characteristic ester region around 165-170 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms. The aromatic carbons exhibit chemical shifts that are significantly influenced by the electron-withdrawing nitro group and the fluorine substituent, with quaternary carbons bearing these substituents showing characteristic downfield shifts. The methylene carbon of the acetate bridge appears in the aliphatic region, while the methoxy carbon produces a signal in the typical range for carbons attached to oxygen atoms. The substitution effects of the nitro and fluoro groups create distinctive patterns in the aromatic region that can be used for structural confirmation and purity assessment.

$$^{19}$$F Nuclear Magnetic Resonance Characteristics of the Fluoro Substituent

The fluorine-19 nuclear magnetic resonance spectrum of this compound provides specific information about the electronic environment of the fluorine substituent. The fluorine atom, being directly attached to the aromatic ring at the 5-position relative to the nitro group, experiences significant electronic effects from both the aromatic system and the adjacent substituents. The chemical shift of the fluorine signal reflects the electron-withdrawing influence of the ortho-nitro group and the overall electronic character of the substituted benzene ring. Related compounds in the literature show fluorine chemical shifts in the range of -103 to -105 parts per million for similar substitution patterns. The fluorine nuclear magnetic resonance signal appears as a sharp singlet due to the lack of direct coupling to adjacent protons, making it a valuable diagnostic tool for structural confirmation and compound identification.

Infrared Spectroscopy: Functional Group Identification

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. The carbonyl stretch of the ester group produces a strong absorption band in the region of 1750-1735 wavenumbers, which is typical for saturated aliphatic esters. The nitro group generates two characteristic strong absorption bands: the asymmetric nitro stretch appears around 1550-1475 wavenumbers, while the symmetric nitro stretch occurs in the range of 1360-1290 wavenumbers. The aromatic carbon-carbon stretching vibrations produce medium intensity bands in the 1600-1585 and 1500-1400 wavenumber regions. The carbon-oxygen stretching vibrations of the ester and ether linkages contribute to strong absorption bands in the 1320-1000 wavenumber region. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber range, while the aliphatic carbon-hydrogen stretches occur around 3000-2850 wavenumbers.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester C=O | 1750-1735 | Strong | Carbonyl stretch |

| Nitro (asymmetric) | 1550-1475 | Strong | N-O stretch |

| Nitro (symmetric) | 1360-1290 | Medium | N-O stretch |

| Aromatic C=C | 1600-1585, 1500-1400 | Medium | Ring vibrations |

| C-O stretch | 1320-1000 | Strong | Ester and ether |

| Aromatic C-H | 3100-3000 | Medium | C-H stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the molecular ion and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 229, corresponding to the molecular weight of the compound. Common fragmentation pathways for compounds of this type typically involve loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 198, and loss of the entire methyl acetate portion (mass 59) to yield the substituted phenoxy cation. The presence of the electron-withdrawing nitro and fluoro substituents influences the stability and abundance of various fragment ions. The nitro group can undergo characteristic rearrangements and eliminations, producing diagnostic fragment ions that confirm the presence and position of this functional group. The fluorine atom, being strongly electronegative, affects the fragmentation patterns and can lead to the formation of fluorine-containing fragment ions that provide structural information.

Crystallographic and Conformational Studies

X-ray Diffraction Analysis of Molecular Geometry

While specific X-ray crystallographic data for this compound was not identified in the available literature, the molecular geometry can be predicted based on established principles of organic crystal structures and similar compounds. The benzene ring maintains its characteristic planar geometry with standard carbon-carbon bond lengths of approximately 1.39 Angstroms. The nitro group typically adopts a planar configuration that is coplanar or nearly coplanar with the aromatic ring due to conjugation effects. The fluorine substituent at the 5-position exhibits a carbon-fluorine bond length of approximately 1.35 Angstroms, which is shorter than typical carbon-halogen bonds due to the high electronegativity of fluorine. The phenoxy linkage involves an ether oxygen that bridges the aromatic ring to the acetate chain, with a carbon-oxygen bond length of approximately 1.37 Angstroms for the aromatic carbon-oxygen bond and 1.43 Angstroms for the aliphatic carbon-oxygen bond.

Propriétés

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNCCKAYVNDMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381506 | |

| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-65-8 | |

| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate can be synthesized through the methylation of 2-(5-fluoro-2-nitrophenoxy)acetic acid . The reaction typically involves the use of methanol and a suitable acid catalyst under controlled conditions to achieve the esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under suitable conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(5-fluoro-2-aminophenoxy)acetate.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:

Fluorescent Chemosensors: It is used in the development of fluorescent chemosensors for detecting metal ions, anions, and neutral molecules.

Atmospheric Chemistry: Studies on nitrophenols, which share structural similarities, explore their occurrence and impact on atmospheric chemistry and air quality.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

Environmental and Toxicological Studies: Research on structurally related compounds focuses on their environmental presence, degradation pathways, and potential toxicity.

Mécanisme D'action

The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to targets . Detailed studies on its mechanism of action are essential for understanding its effects in various applications.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The positions of fluorine, nitro, and ester groups significantly influence chemical behavior. Below is a comparison with analogous compounds:

Key Observations :

- Nitro Group Position: Ortho-nitro groups (as in the target compound) facilitate reduction reactions, critical for forming benzoxazinone herbicides . Meta-nitro derivatives (e.g., CAS 226888-37-5) exhibit slower hydrogenation kinetics.

- Fluorine and Trifluoromethyl Groups : Fluorine at the para position increases electron-withdrawing effects, stabilizing intermediates during synthesis. Trifluoromethyl groups (CAS 1186404-57-8) enhance metabolic stability in bioactive molecules .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) are more reactive in hydrogenation than carboxylic acids (CAS 195609-18-8), which require harsher conditions for reduction .

Physicochemical Properties

- Solubility: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H···O hydrogen bonds, improving water solubility compared to non-hydroxylated analogs .

Activité Biologique

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of approximately 229.19 g/mol. The compound features a methyl ester functional group and a phenoxy ring substituted with a fluorine atom and a nitro group, which contribute to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available 5-fluoro-2-nitrophenol.

- Reagents : Common reagents include acetic anhydride or acetyl chloride, which facilitate the esterification process.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in the presence of a base, such as sodium acetate.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against various strains, including multidrug-resistant bacteria. For instance, compounds derived from similar phenoxyacetate scaffolds have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus .

Antitubercular Activity

Research has indicated that derivatives of nitrophenoxy compounds possess antitubercular properties. A study involving structurally related compounds demonstrated potent activity against Mycobacterium tuberculosis, with MIC values ranging from 4 to 64 μg/mL . This suggests that this compound could be an important candidate for further development in anti-tuberculosis therapies.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, potentially influencing drug metabolism and leading to drug-drug interactions .

- Reactive Nitrogen Species Formation : The presence of the nitro group may lead to the generation of reactive nitrogen species, which can affect cellular functions and contribute to antimicrobial activity .

Case Studies

- Antibacterial Activity Evaluation : A recent study evaluated various derivatives of nitrophenoxy compounds for their antibacterial efficacy against E. coli and Klebsiella pneumoniae. Compounds showed promising results, indicating that structural modifications could enhance their potency .

- Antitubercular Screening : In another study focusing on antitubercular agents, several derivatives were synthesized and tested against M. tuberculosis H37Rv. The most active derivative exhibited an MIC of 4 μg/mL, highlighting the potential for developing new treatments based on this scaffold .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions involving fluoronitrophenol derivatives and methyl haloacetates. For example, catalytic hydrogenation using Rany Nickel under optimized conditions (70–90°C, 5 MPa H₂, 4 hours) achieves yields >90% . Key factors include solvent choice (e.g., methanol), catalyst loading (5% w/w), and temperature control to minimize side reactions like over-reduction of the nitro group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and ester carbonyl signals (~170 ppm).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (209.20 g/mol) and fragmentation patterns .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Hydrolysis : Yields 5-fluoro-2-nitrophenoxyacetic acid under acidic/basic conditions.

- Reduction : Catalytic hydrogenation converts the nitro group to an amine, forming intermediates for benzoxazinone derivatives .

- Substitution : Reacts with nucleophiles (e.g., amines) at the nitro or fluoro positions, enabling diverse functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Discrepancies in reactivity often arise from substitution patterns. For instance:

| Compound | Substituents | Reactivity |

|---|---|---|

| Methyl 2-(3-fluoro-5-nitrophenyl)acetate | 3-F, 5-NO₂ | Enhanced electrophilicity at nitro group |

| Ethyl 2-(4-fluoro-3-nitrophenyl)propanoate | 4-F, 3-NO₂ | Steric hindrance reduces substitution rates |

| Comparative kinetic studies using DFT calculations or Hammett plots can quantify electronic effects . |

Q. What strategies optimize the enantioselective synthesis of derivatives from this compound?

- Catalytic Asymmetric Reduction : Chiral catalysts (e.g., BINAP-Ru complexes) for selective amine formation.

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization.

Recent studies achieved >80% enantiomeric excess (ee) using immobilized lipases in biphasic systems .

Q. How does solvent polarity impact the compound’s stability during long-term storage?

Stability studies in aprotic solvents (e.g., DMSO, THF) show <5% degradation over 6 months at −20°C, while protic solvents (e.g., methanol) accelerate hydrolysis. Degradation pathways include nitro group reduction and ester cleavage, monitored via HPLC-MS .

Methodological Challenges and Solutions

Q. Designing experiments to study the bioactivity of derivatives without FDA-approved assays

- In-Silico Screening : Molecular docking against targets like cyclooxygenase-2 (COX-2) or P450 enzymes predicts binding affinity.

- In-Vitro Models : Use primary hepatocytes or recombinant enzymes (e.g., CYP3A4) to assess metabolic stability .

Q. Addressing low yields in multi-step syntheses involving this compound

| Step | Issue | Solution |

|---|---|---|

| Nitro reduction | Over-reduction to hydroxylamine | Use milder conditions (e.g., Fe/HCl instead of H₂/Pd). |

| Ester hydrolysis | Competing decarboxylation | Buffer at pH 7–8 with controlled temperature . |

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

The nitro group’s electron-withdrawing properties enable π-π* transitions in UV-vis spectra (λmax ~320 nm), suggesting utility in photocatalysts. Current studies explore its integration into metal-organic frameworks (MOFs) for light-driven reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.